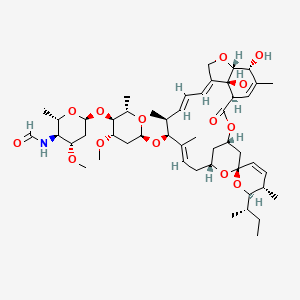
5-O-demethyl-4''-deoxy-4''-(formylamino)-Avermectin A1a
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-O-demethyl-4’‘-deoxy-4’'-(formylamino)-Avermectin A1a is a derivative of Avermectin, a class of compounds known for their potent anthelmintic and insecticidal properties. Avermectins are macrocyclic lactones produced by the soil bacterium Streptomyces avermitilis. This particular derivative has been modified to enhance its biological activity and specificity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-demethyl-4’‘-deoxy-4’'-(formylamino)-Avermectin A1a typically involves multiple steps, starting from the natural Avermectin A1a. The key steps include:
Demethylation: The 5-O-methyl group is removed using a demethylating agent such as boron tribromide (BBr3).
Deoxygenation: The 4’'-hydroxy group is removed, often using a deoxygenating agent like tributyltin hydride (Bu3SnH) in the presence of a radical initiator.
Formylation: The 4’'-amino group is introduced and subsequently formylated using formic acid or a formylating reagent like formamide.
Industrial Production Methods
Industrial production of this compound involves optimizing the above synthetic routes for large-scale production. This includes:
Catalyst Optimization: Using efficient catalysts to increase yield and reduce reaction time.
Purification: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Safety Measures: Implementing stringent safety protocols to handle hazardous reagents and intermediates.
化学反応の分析
Types of Reactions
5-O-demethyl-4’‘-deoxy-4’'-(formylamino)-Avermectin A1a undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form various oxo derivatives.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The formylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiols.
Major Products
Oxidation Products: Various oxo derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Compounds with different functional groups replacing the formylamino group.
科学的研究の応用
5-O-demethyl-4’‘-deoxy-4’'-(formylamino)-Avermectin A1a has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of macrocyclic lactones.
Biology: Investigated for its effects on various biological systems, including its potential as an insecticide and anthelmintic.
Medicine: Explored for its potential therapeutic applications, particularly in treating parasitic infections.
Industry: Utilized in the development of new pesticides and veterinary medicines.
作用機序
The mechanism of action of 5-O-demethyl-4’‘-deoxy-4’'-(formylamino)-Avermectin A1a involves binding to glutamate-gated chloride channels in the nervous system of invertebrates. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the parasite or insect.
類似化合物との比較
Similar Compounds
Avermectin B1a: Another derivative of Avermectin with similar anthelmintic properties.
Ivermectin: A well-known derivative used widely in medicine and veterinary applications.
Emamectin Benzoate: Used as an insecticide in agriculture.
Uniqueness
5-O-demethyl-4’‘-deoxy-4’'-(formylamino)-Avermectin A1a is unique due to its specific modifications, which enhance its biological activity and specificity compared to other Avermectin derivatives. Its unique structure allows for targeted action, making it a valuable compound in both research and practical applications.
特性
分子式 |
C49H73NO14 |
|---|---|
分子量 |
900.1 g/mol |
IUPAC名 |
N-[(2S,3S,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]formamide |
InChI |
InChI=1S/C49H73NO14/c1-11-26(2)44-29(5)17-18-48(64-44)23-35-20-34(63-48)16-15-28(4)43(27(3)13-12-14-33-24-57-46-42(52)30(6)19-36(47(53)60-35)49(33,46)54)61-40-22-38(56-10)45(32(8)59-40)62-39-21-37(55-9)41(50-25-51)31(7)58-39/h12-15,17-19,25-27,29,31-32,34-46,52,54H,11,16,20-24H2,1-10H3,(H,50,51)/b13-12+,28-15+,33-14+/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41-,42+,43-,44+,45-,46+,48+,49+/m0/s1 |
InChIキー |
CTOLTUCVXLWGDP-AUUJYYFLSA-N |
異性体SMILES |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)NC=O)OC)OC)\C)C |
正規SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC=O)OC)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6-[[[(2-Chloroethyl)amino]carbonyl]amino]-6-deoxy-alpha-D-glucopyranoside](/img/structure/B13420672.png)
![Magnesium, bromo[(2-methylphenyl)methyl]-](/img/structure/B13420674.png)

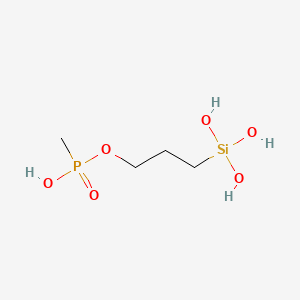
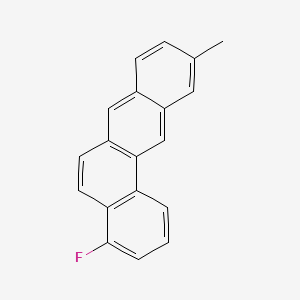
![benzyl 4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid](/img/structure/B13420684.png)
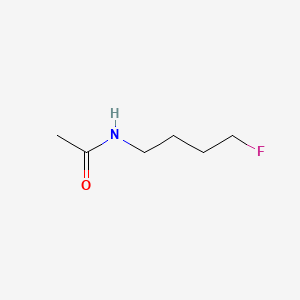
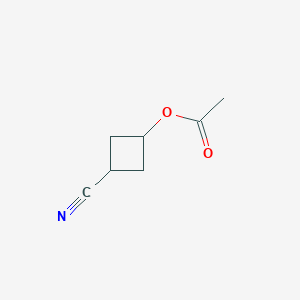
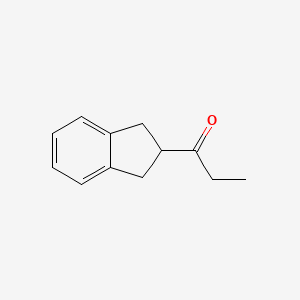
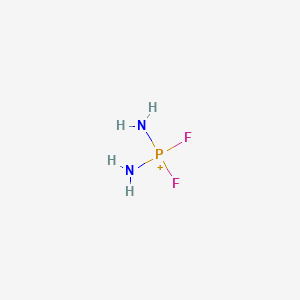

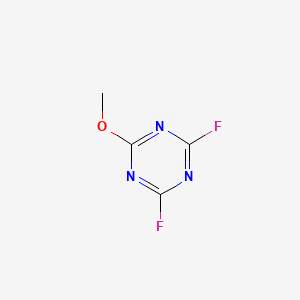
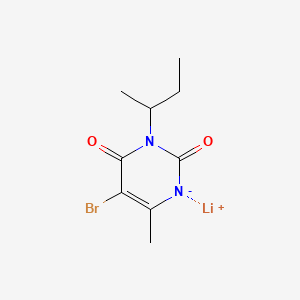
![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B13420752.png)
